molecular formula C14H14 B090400 1,2-Diphenylethane CAS No. 103-29-7

1,2-Diphenylethane

Cat. No. B090400
Key on ui cas rn: 103-29-7
M. Wt: 182.26 g/mol
InChI Key: QWUWMCYKGHVNAV-UHFFFAOYSA-N
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Patent
US04466870

Procedure details

To a dry, nitrogen-filled 250 ml single-necked round-bottom flask fitted with a nitrogen inlet and magnetic stirring bar was added 11.8 g (65.5 mmol) of stilbene, 11 g (240 mmol) formic acid, 5 g of 10% Pd on activated carbon (4.7 mmol Pd), 60 ml of absolute ethanol and 100 ml of dry benzene. The reaction vessel was placed in a sonicator so that the liquid level inside the flask matched that of the bath water and in the location that produced the maximum cavitation in the flask. After 1 h the flask was removed and the contents filtered. The solid was washed with chloroform and the combined filtrates concentrated on a rotary evaporator. The residual soild was recrystallized (ethanol-pentane) to give 11.03g (92.5% yield) of bibenzyl mp 51°-51.5° (lit 52.5) (8).
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
92.5%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]=[CH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(O)=O.C(O)C.C1C=CC=CC=1>[Pd].O>[C:1]1([CH2:7][CH2:8][C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=CC1=CC=CC=C1
Name
Quantity
11 g
Type
reactant
Smiles
C(=O)O
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
100 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a dry, nitrogen-filled 250 ml single-necked round-bottom flask
CUSTOM
Type
CUSTOM
Details
fitted with a nitrogen inlet and magnetic stirring bar
CUSTOM
Type
CUSTOM
Details
produced the maximum cavitation in the flask
CUSTOM
Type
CUSTOM
Details
After 1 h the flask was removed
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the contents filtered
WASH
Type
WASH
Details
The solid was washed with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residual soild was recrystallized (ethanol-pentane)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.03 g
YIELD: PERCENTYIELD 92.5%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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